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Compound of Interest

Compound Name: Xestoaminol C

Cat. No.: B1257037

For researchers, scientists, and drug development professionals, this guide provides a detailed
comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Xestoaminol C
against its published literature values, including its stereoisomer, 3-epi-Xestoaminol C. This
document is intended to serve as a valuable resource for the verification of experimental
findings and to support further research and development efforts.

Introduction to Xestoaminol C

Xestoaminol C is a naturally occurring amino alcohol, first isolated from the Fijian sponge
Xestospongia sp.[1][2] Like other sphingoid-type compounds, it has garnered interest for its
potential biological activities. The accurate structural elucidation and confirmation of such
natural products are paramount, with NMR spectroscopy being the cornerstone of this process.
This guide focuses on comparing the reported *H and 13C NMR data of Xestoaminol C with
that of its C-3 epimer, 3-epi-xestoaminol C, which was later isolated from the New Zealand
brown alga Xiphophora chondrophylla.[2]

Comparative NMR Data Analysis

The structural difference between Xestoaminol C and 3-epi-xestoaminol C lies in the
stereochemistry at the C-3 position. This subtle change results in noticeable differences in the
chemical shifts of nearby protons and carbons, particularly H-1 and H-3. The following tables
summarize the reported NMR data for both compounds, facilitating a direct comparison.

Table 1: tH NMR Data Comparison of Xestoaminol C and 3-epi-Xestoaminol C
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3-epi-Xestoaminol C

Position Xestoaminol C (CDCIs)*

(CDsOD)?
Description OH (ppm) OH (ppm), J (Hz2)
1 1.15 1.27,d (6.7)
2 Not Reported 3.09, quin (6.8)
3 3.95 3.44
4 Not Reported 1.40, 1.56
5 Not Reported 1.39,1.54
6-11 Not Reported Not explicitly assigned
12 Not Reported Not explicitly assigned
13 Not Reported Not explicitly assigned
14 Not Reported Not explicitly assigned

1Data as reported by Jiménez and Crews (1990) and cited in Keyzers et al. (2014)[2]. 2Data

from Keyzers et al. (2014)[2].

Table 2: 13C NMR Data Comparison of 3-epi-Xestoaminol C with a Derivative of Xestoaminol

C
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Position 3-epi-Xestoaminol C N,O-Diacetyl Xestoaminol
(CDsOD)* C (CDClI3)?

Description oC (ppm) oC (ppm)

1 16.1 Not Reported

2 53.5 Not Reported

3 73.2 Not Reported

4 Not Reported Not Reported

5 Not Reported 25.3

6-11 Not Reported 29.37,29.44, 29.5, 29.6, 31.7

12 Not Reported 31.9

13 Not Reported Not Reported

14 14.5 14.1

CHsCONH Not Applicable 23.4, 169.3

CHsCOO Not Applicable 21.0,1715

1Data from Keyzers et al. (2014)[2]. 2Data for the N,O-diacetyl derivative as reported in Ohtani
et al. (2003)[3]. A full dataset for underivatized Xestoaminol C was not available in the
searched literature.

Experimental Protocols

The following is a generalized protocol for the acquisition of NMR data for long-chain amino
alcohols like Xestoaminol C, based on methodologies reported in the literature.[2]

1. Sample Preparation:
e Accurately weigh approximately 1-5 mg of the purified compound.

¢ Dissolve the sample in a suitable deuterated solvent (e.g., CDCls or CDsOD) to a final
volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://pubs.acs.org/doi/10.1021/np500171z
https://www.tandfonline.com/doi/pdf/10.1271/bbb.67.329
https://www.benchchem.com/product/b1257037?utm_src=pdf-body
https://www.benchchem.com/product/b1257037?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/np500171z
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if
necessary.

. NMR Data Acquisition:

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or
higher).

The spectrometer should be properly tuned and shimmed for the specific sample and
solvent.

H NMR:

o Acquire a standard one-dimensional proton spectrum.

o Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a
relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good
signal-to-noise ratio (e.g., 16-64 scans).

13C NMR:

o Acquire a proton-decoupled carbon spectrum.

o Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, and a
longer relaxation delay (e.g., 2-5 seconds). A significantly higher number of scans will be
required (e.g., 1024 or more) due to the low natural abundance of 13C.

2D NMR (for full structural confirmation):

o Acquire COSY (Correlation Spectroscopy) to establish *H-1H spin systems.

o Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their
directly attached carbons.

o Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond)
correlations between protons and carbons.

. Data Processing and Referencing:
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e Process the acquired FID (Free Induction Decay) data using appropriate software (e.g.,
MestReNova, TopSpin).

» Apply an exponential window function to improve the signal-to-noise ratio before Fourier
transformation.

» Manually phase and baseline correct all spectra.

o Reference the spectra to the residual solvent peak. For CDCls, reference to dH 7.26 and 6C
77.16 ppm. For CDsOD, reference to 6H 3.31 and dC 49.00 ppm.

Workflow for Data Confirmation

The process of confirming experimentally acquired NMR data with published literature values is
a critical step in chemical identification. The following diagram illustrates this logical workflow.
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Workflow for NMR Data Confirmation
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Caption: A flowchart illustrating the systematic process of confirming experimental NMR data
against published literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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